MFCD18318384
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Overview
Description
The compound identified as “MFCD18318384” is known as 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid. This compound is a fluorinated derivative of nicotinic acid, which is a form of vitamin B3. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-Fluoro-3-trifluoromethylbenzene.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Coupling Reaction: The amine group is coupled with a nicotinic acid derivative under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems due to its structural similarity to nicotinic acid.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 5-(2-Fluoro-3-methylphenyl)nicotinic acid
- 5-(2-Fluoro-3-chlorophenyl)nicotinic acid
- 5-(2-Fluoro-3-bromophenyl)nicotinic acid
Comparison:
- Uniqueness: The trifluoromethyl group in 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs.
- Chemical Properties: The presence of multiple fluorine atoms enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-9(2-1-3-10(11)13(15,16)17)7-4-8(12(19)20)6-18-5-7/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJHNVWUMWVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688256 |
Source
|
Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-69-2 |
Source
|
Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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